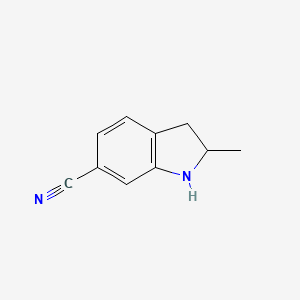

2-methyl-2,3-dihydro-1H-indole-6-carbonitrile

Description

Chemical Structure: 2-Methyl-2,3-dihydro-1H-indole-6-carbonitrile (C₈H₉NO, MW: 135.17 g/mol) consists of a bicyclic indole scaffold with a partially saturated six-membered ring (2,3-dihydro-1H-indole), a methyl group at the 2-position, and a carbonitrile (-C≡N) substituent at the 6-position . The dihydro group reduces aromaticity, enhancing conformational flexibility compared to fully aromatic indoles.

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1H-indole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-3,5,7,12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXHWBHPBVIKGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391291-50-1 | |

| Record name | 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-methylindole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,3-dihydro-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the indole ring.

Reduction: Amino derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Scientific Research Applications

1. Synthetic Chemistry

2-Methyl-2,3-dihydro-1H-indole-6-carbonitrile is utilized as a building block for synthesizing more complex indole derivatives. This compound can undergo various chemical transformations, including oxidation and reduction reactions, leading to the formation of diverse derivatives with potential biological activities .

2. Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various cancer cell lines, suggesting its potential as a lead compound in drug development . The mechanism of action may involve interaction with specific enzymes or receptors within biological systems.

3. Pharmaceutical Development

The compound is being explored as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other medical conditions. Its structural features may contribute to the development of new therapeutic agents with enhanced efficacy and safety profiles .

4. Industrial Applications

In addition to its roles in research, this compound is used in the production of dyes and pigments due to its excellent lightfastness and wash fastness properties. This makes it valuable in textile applications.

Table 1: Chemical Transformations of this compound

| Transformation Type | Product Type | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Oxidation | Oxo derivatives | Mild conditions | Variable |

| Reduction | Amino derivatives | Basic conditions (NaOH) | Variable |

| Substitution | Halogenated derivatives | Electrophilic substitution | Variable |

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 | |

| Anticancer | MCF-7 (breast cancer cells) | 15 | |

| Antioxidant | Human fibroblasts | Not determined |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized various derivatives of this compound through multi-component reactions. These derivatives exhibited enhanced biological activities compared to the parent compound, highlighting the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

- Electronic Features : The carbonitrile group is electron-withdrawing, polarizing the indole ring and influencing reactivity in electrophilic substitutions.

- Synthetic Utility : Serves as a building block in medicinal chemistry for functionalization at the 6-position (e.g., amidation, reduction of -C≡N to amines) .

- Biological Relevance : Indole derivatives are prevalent in drug discovery due to their ability to interact with biological targets (e.g., kinases, GPCRs) .

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

Impact on Reactivity :

- Electrophilic Substitution : The 6-C≡N in this compound directs further substitution to the 4- or 5-position due to electron withdrawal, whereas 6-OCH₃ in analogs favors meta-directing effects .

- Nucleophilic Attack : The -C≡N group in 6-position is less reactive than in 3-position analogs due to steric shielding from the methyl group .

Physicochemical Properties

Key Observations :

- The methyl group enhances lipophilicity (LogP ~1.8), favoring membrane permeability in drug design .

Biological Activity

2-Methyl-2,3-dihydro-1H-indole-6-carbonitrile (CAS No. 1391291-50-1) is a compound belonging to the indole family, characterized by its bicyclic structure that includes a benzene ring fused to a pyrrole ring. This compound has garnered interest due to its diverse biological activities, including potential applications in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 174.20 g/mol. The presence of the carbonitrile group at the sixth position contributes to its unique chemical properties and biological activities.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to modulate key signaling pathways involved in viral infections, influencing cellular processes such as proliferation and apoptosis. For instance, studies have demonstrated its effectiveness in inhibiting viral entry and replication in various cell lines, making it a candidate for antiviral drug development .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It affects several cancer-related pathways by interacting with specific proteins and enzymes involved in tumor progression. In vitro studies have shown that it can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets such as enzymes and receptors. For example, it may inhibit kinases involved in cancer signaling pathways or modulate immune responses through cytokine regulation .

Study on Antiviral Effects

In a study evaluating the antiviral activity against HIV, this compound was found to significantly reduce viral load in treated cells compared to controls. The compound exhibited an IC50 value indicating effective inhibition at low concentrations without inducing significant cytotoxicity .

Study on Anticancer Activity

Another study focused on the compound's anticancer properties demonstrated that it could induce apoptosis in breast cancer cell lines through mitochondrial pathway activation. The results showed a marked increase in apoptotic markers after treatment with varying concentrations of the compound .

Q & A

Q. Discrepancies in melting points reported across studies: How to standardize measurements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.